molecular formula C12H22O B14584821 Cyclododec-4-en-1-ol CAS No. 61537-73-3

Cyclododec-4-en-1-ol

Cat. No.: B14584821
CAS No.: 61537-73-3
M. Wt: 182.30 g/mol
InChI Key: LPVZEAPQEVQVGM-UHFFFAOYSA-N
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Description

Cyclododec-4-en-1-ol is a cyclic monoterpene alcohol characterized by a 12-membered carbon ring containing a double bond at position 4 and a hydroxyl group at position 1. This structural configuration imparts unique physicochemical properties, making it valuable in fragrance synthesis and organic chemistry applications. The compound’s strained cyclic framework and amphiphilic nature (due to the hydroxyl group) influence its reactivity, solubility, and stability compared to linear or saturated analogs.

Properties

CAS No.

61537-73-3

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

cyclododec-4-en-1-ol

InChI

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h4,6,12-13H,1-3,5,7-11H2

InChI Key

LPVZEAPQEVQVGM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=CCCC(CCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododec-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of cyclododec-4-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of cyclododecatriene. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to selectively reduce the double bonds .

Chemical Reactions Analysis

Types of Reactions: Cyclododec-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Cyclododec-4-en-1-one

    Reduction: Cyclododecane

    Substitution: Cyclododec-4-en-1-yl chloride

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis contrasts Cyclododec-4-en-1-ol with structurally related compounds, focusing on molecular attributes, reactivity, and applications.

Structural and Molecular Comparison

Compound Name Structure Molecular Formula CAS Number Key Features
This compound Cyclic, unsaturated C₁₂H₂₂O Not provided 12-membered ring with double bond (C4) and hydroxyl group (C1); high ring strain.
(4Z)-4-Dodecen-1-ol Linear, unsaturated C₁₂H₂₄O 40642-37-3 Linear chain with Z-configured double bond (C4); hydroxyl at terminal C1.
Cyclododecanol Cyclic, saturated C₁₂H₂₄O 1724-39-6 Fully saturated 12-membered ring; lacks double bond, reducing strain.

Physicochemical Properties

  • This compound: The cyclic structure and unsaturation likely result in higher boiling points (>250°C estimated) compared to linear analogs due to increased molecular rigidity and intermolecular interactions.
  • (4Z)-4-Dodecen-1-ol: Linear structure reduces steric hindrance, leading to lower boiling points (~220–230°C estimated) and higher volatility. The Z-configuration may influence dipole interactions and solubility in nonpolar solvents .
  • Cyclododecanol: Saturation eliminates ring strain, increasing thermal stability but reducing reactivity in oxidation or addition reactions.

Research Findings and Limitations

Current literature on this compound is sparse, with most data inferred from structural analogs like (4Z)-4-Dodecen-1-ol . Key gaps include:

  • Experimental validation of boiling points, solubility, and toxicity.
  • Comparative studies on catalytic hydrogenation efficiency between cyclic and linear unsaturated alcohols.

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